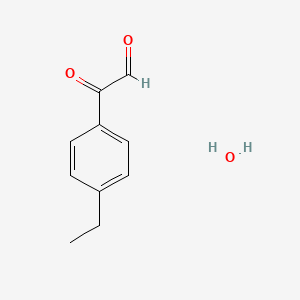

4-Ethylphenylglyoxal hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- A study by Andin (2021) explored a three-component condensation involving cyclic enaminones, phenylglyoxal hydrate, and ethyl cyanoacetate, producing 4,5,6,7-tetrahydroindole derivatives. This process showcases the versatility of phenylglyoxal hydrate in synthesizing functionalized chemical compounds under mild conditions, indicating potential applications in creating derivatives of 4-Ethylphenylglyoxal hydrate (Andin, 2021).

Physical Chemistry and Material Science

- Research by Zhang et al. (2005) on the hydrate formation of methane and ethylene mixtures reveals the influence of additives like sodium dodecyl sulfate (SDS) on the partition coefficient of ethylene between hydrate and vapor. Such studies are crucial for understanding the physical chemistry aspects of substances related to 4-Ethylphenylglyoxal hydrate, potentially guiding the development of new materials or separation processes (Zhang et al., 2005).

Polymer Science and Catalysis

- Flagg et al. (2019) investigated poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), a polythiophene derivative with ethylene glycol-based side chains, for its application in organic electrochemical transistors. The study highlights the role of polymer crystallinity and hydration in determining the material's performance, offering insights into how modifications to molecules like 4-Ethylphenylglyoxal hydrate could impact polymer properties (Flagg et al., 2019).

Safety And Hazards

The safety data sheet for 4-Ethylphenylglyoxal hydrate advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCQUPYEYQFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656971 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenylglyoxal hydrate | |

CAS RN |

1171381-90-0 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)

![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)